molecular formula C27H44 B11996012 2,4-Cholestadiene

2,4-Cholestadiene

Cat. No.: B11996012
M. Wt: 368.6 g/mol
InChI Key: BDJOURVDARTIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Cholestadiene: is a chiral molecule derived from cholestanes, which are steroidal compounds. Cholestanes have a saturated steroid nucleus, and when a double bond is introduced, they become cholestenes. . Its IUPAC name is (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-6-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene .

Preparation Methods

Synthesis:: Cholestadienes can be synthetically prepared to mimic cholesterol, which plays essential roles in bioorganic and medicinal chemistry. One notable derivative is 3β-amino-5-cholestene , which has applications in siRNA transportation, DNA transfection enhancement, and potential tumor targeting. Researchers often synthesize 3β-amino-5-cholestene from cholesterol .

Chemical Reactions Analysis

Dimerization Reactions

2,4-Cholestadiene undergoes acid-catalyzed dimerization, forming structurally distinct products depending on the acid type:

  • Bronsted Acids (e.g., trichloroacetic acid/HCl): Yield 3,3'-bis(3,5-cholestadiene) ([II]) via protonation and carbocation intermediates .

  • Lewis Acids (e.g., ZnCl₂, SbCl₃): Produce 3,3'-bis(this compound) ([III]) through electrophilic activation .

  • Mixed Acid Systems (e.g., H₂SO₄): Generate a mixture of both dimers due to dual acid character .

Key Data:

Acid TypeProductYield (%)Conditions
Trichloroacetic acid3,3'-bis(3,5-cholestadiene)60–8010:1 TCA/HCl, 25°C
ZnCl₂/AcCl3,3'-bis(this compound)50–70Reflux, anhydrous conditions
H₂SO₄Mixture of [II] and [III]VariableRoom temperature

Photodehydrogenation

Under UV irradiation with a sensitizer (e.g., rose bengal), this compound undergoes dehydrogenation to form a bimolecular product. The proposed structure is 3,3'-bis(1,2;4,5-cholestadiene) , characterized by:

  • Loss of conjugation (UV absorption <260 nm) .

  • Melting point: 203–204°C (dec.) .

  • Yield: 1.1–2.4% after crystallization .

This reaction parallels the photochemistry of 5,7-cholestadiene but produces a structurally distinct isomer .

Sulfonation in the Salkowski Reaction

In the Salkowski reaction (H₂SO₄/CHCl₃), this compound forms colored complexes via:

  • Dehydration : Cholesterol → this compound (and 3,5-isomer) .

  • Dimerization : As described above.

  • Sulfonation : Attack at the 7,7' positions, forming a conjugated sulfonic acid derivative responsible for green fluorescence .

Radical cations generated during the reaction contribute to the coloration mechanism .

Oxidation and Metabolic Pathways

While this compound itself is not a primary substrate for mycobacterial cytochrome P450 enzymes (e.g., CYP142), related cholestadienes undergo oxidation to ketones like 4-cholesten-3-one . This suggests potential oxidative pathways for this compound under specific enzymatic conditions.

Comparative Reactivity

Reaction TypeThis compound3,5-Cholestadiene
DimerizationForms [III] with Lewis acidsForms [II] with Bronsted acids
PhotodehydrogenationBimolecular product (m.p. 203°C)Not reported
Sulfonation7,7'-sulfonation proposedOxidized to oxycholestenone

Scientific Research Applications

Role in Cholesterol Assays

2,4-Cholestadiene has been utilized in cholesterol assays due to its ability to react with strong acid reagents to produce colored substances, specifically cholestadiene sulfonic acids. This property is leveraged in various cholesterol measurement techniques that enhance accuracy by minimizing interference from proteins and other chromogens.

  • Assay Methodologies : The methodologies often involve multi-step procedures that include the extraction of cholesterol followed by saponification and color development. These methods have been shown to significantly increase the reliability of cholesterol measurements compared to simpler methods .

Precursor for Synthesis

This compound serves as a precursor for synthesizing various steroid derivatives and other bioactive compounds. Its unique double bond configuration allows for selective reactions that can lead to the formation of complex molecules used in pharmaceuticals.

  • Synthesis Pathways : The compound can be converted into more complex sterols through hydrogenation or oxidation reactions. These derivatives are crucial in developing therapeutic agents targeting metabolic disorders and hormonal imbalances .

Biological Activities

Research indicates that this compound exhibits several biological activities that make it valuable in pharmacological studies.

  • Effects on Lipid Metabolism : Studies have shown that derivatives of this compound influence sphingolipid metabolism and cholesterol homeostasis, which are critical for maintaining cellular function and signaling pathways .
  • Impact on Cell Signaling : The compound has been implicated in apoptosis and platelet aggregation processes, suggesting potential applications in cardiovascular research and therapies aimed at regulating these functions .

Case Study 1: Cholesterol Metabolism

A study investigated the role of this compound in cholesterol metabolism within Mycobacterium tuberculosis. The findings revealed that enzymes capable of oxidizing cholesterol esters also interacted with cholestadiene derivatives, indicating their potential role in bacterial survival mechanisms during infection .

Case Study 2: Assay Development

Another research project focused on developing a new assay for cholesterol using this compound as a standard reference. The study highlighted the compound's effectiveness in providing consistent results across varying concentrations of cholesterol, thereby enhancing assay reliability .

Mechanism of Action

Uniqueness:: 2,4-Cholestadiene’s uniqueness lies in its specific arrangement of double bonds within the steroidal framework. It differs from other cholestenes and cholestanes due to the placement of these double bonds.

Comparison with Similar Compounds

  • Fusidic Acid
  • Lanosterol
  • Stigmasterol

Properties

Molecular Formula

C27H44

Molecular Weight

368.6 g/mol

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,11,19-20,22-25H,8-10,12-18H2,1-5H3

InChI Key

BDJOURVDARTIRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC=CCC34C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.